N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Clinical Applications
- Clinical Candidate for ACAT-1 Inhibition : A compound identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) exhibited significant selectivity over ACAT-2. This selectivity and the compound's enhanced solubility suggest its utility in treating diseases involving ACAT-1 overexpression, potentially guiding the research direction for similar compounds (Shibuya et al., 2018).
Antimicrobial Activity
- Antimicrobial Agents : Research into thieno[3,2-d]pyrimidin derivatives has demonstrated their potential as antimicrobial agents. A study involving the synthesis and antimicrobial evaluation of novel thienopyrimidine linked rhodanine derivatives showed significant antibacterial potency against various bacterial strains, underscoring the relevance of thieno[3,2-d]pyrimidin derivatives in developing new antimicrobial agents (Kerru et al., 2019).
Antitumor and Anti-inflammatory Applications
- Dual Inhibition of TS and DHFR : Compounds based on the thieno[2,3-d]pyrimidine scaffold, specifically targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), have shown promise as dual inhibitors. One such compound was highlighted as the most potent dual inhibitor known, with significant implications for cancer therapy (Gangjee et al., 2008).
- Anti-inflammatory Agents : Thieno[3,2-d]pyrimidin derivatives synthesized using citrazinic acid showed good anti-inflammatory activity, comparable to Prednisolone®, a reference drug. This indicates the potential of such compounds in developing new anti-inflammatory therapies (Amr et al., 2007).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-12-4-2-1-3-11(12)9-19-14(23)10-26-17-20-13-5-8-25-15(13)16(24)21(17)6-7-22/h1-5,8,22H,6-7,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTILVPLYPAWWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.